molecular formula C16H17NO2 B2586785 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol CAS No. 303769-88-2

2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2586785
CAS No.: 303769-88-2
M. Wt: 255.317
InChI Key: LFJUAEXQVJSJGX-LICLKQGHSA-N
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Description

2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol (CAS: 73258-87-4) is a Schiff base synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde with 3,5-dimethylaniline. Its structure features a methoxy group at the 6-position of the phenolic ring and a 3,5-dimethylphenylimino moiety, adopting an E-configuration about the C=N bond . The compound has been discontinued commercially, likely due to challenges in synthesis or stability .

Properties

IUPAC Name

2-[(3,5-dimethylphenyl)iminomethyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11-7-12(2)9-14(8-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-10,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJUAEXQVJSJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol typically involves the reaction of 3,5-dimethylphenylamine with 2-hydroxy-3-methoxybenzaldehyde under specific conditions. The reaction is carried out in a suitable solvent, such as methanol, at room temperature. The resulting product is then purified through recrystallization .

Chemical Reactions Analysis

2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

Scientific Research Applications

2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and proteins. It can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include enzyme inhibition and protein modification .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties/Findings References
2-{[(4-Iodophenyl)imino]methyl}-6-methoxyphenol C₁₄H₁₂INO₂ I (4, phenyl), OCH₃ (6, phenol) 353.16 Forms S(6) ring motif; no NO₂ group
(E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol C₁₄H₁₃NO₃ OH (2, phenyl), OCH₃ (6, phenol) 255.26 Highest antioxidant activity (IC₅₀: 12 μM)
2-{[(3,5-Dichlorophenyl)imino]methyl}-6-methoxyphenol C₁₅H₁₃Cl₂NO₂ Cl (3,5, phenyl), OCH₃ (6, phenol) 326.18 Enhanced antimicrobial potential
2-{[(4-Methylphenyl)imino]methyl}-6-methoxyphenol C₁₅H₁₅NO₂ CH₃ (4, phenyl), OCH₃ (6, phenol) 241.29 N,O-chelating in Ni complexes
2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol C₁₆H₁₇NO₂ CH₃ (3,5, phenyl), OCH₃ (6, phenol) 255.31 Discontinued; structural rigidity

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., CH₃, OCH₃) improve solubility and radical scavenging, while halogens (I, Cl) enhance antimicrobial activity but reduce solubility .
  • Biological Activity : The ortho-hydroxyl analog (2-hydroxyphenyl) exhibits superior antioxidant activity compared to meta/para isomers, attributed to intramolecular hydrogen bonding stabilizing free radicals .
Coordination Chemistry

Schiff bases with N,O-donor sites are pivotal in forming metal complexes. For example:

  • 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol coordinates with Ni(II) in bidentate (N,O) and bridging modes, enabling polynuclear complex formation .
  • 3,5-Dimethylphenyl analog : The steric bulk of 3,5-dimethyl groups may hinder metal coordination compared to less substituted analogs, limiting its use in catalysis .
Thermal and Spectral Properties
  • Thermal Stability : Most Schiff bases in this class remain stable up to 210°C, with decomposition points influenced by substituents. Halogenated derivatives (e.g., Cl, I) show lower thermal stability due to weaker C–X bonds .
  • Spectral Features: FTIR spectra confirm imine (C=N) stretches near 1600–1640 cm⁻¹. NMR data reveal deshielding of phenolic protons (δ 9–12 ppm) and methoxy signals (δ 3.8–4.0 ppm) .

Biological Activity

2-{[(3,5-Dimethylphenyl)imino]methyl}-6-methoxyphenol, a Schiff base compound, has garnered attention in various fields of research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

This compound is characterized by its imine functional group and a methoxy-substituted phenolic structure, which contribute to its reactivity and interaction with biological targets. The general formula can be represented as:

C15H17NO2\text{C}_{15}\text{H}_{17}\text{N}\text{O}_2

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The imine group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This is particularly relevant in studies involving proteases and other enzymes where specific binding can alter function.
  • Antioxidant Activity : The phenolic structure contributes to its ability to scavenge free radicals, which is beneficial in reducing oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further exploration in drug development .

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionSignificant inhibition of specific proteases
Antioxidant ActivityEffective free radical scavenging
AntimicrobialInhibition of bacterial growth (Staphylococcus aureus)

Study 1: Enzyme Inhibition

A study conducted by researchers at a pharmaceutical institute demonstrated that this compound inhibited the activity of certain serine proteases. The compound was tested at varying concentrations, showing an IC50 value indicative of its potency. The mechanism was confirmed through kinetic studies that displayed competitive inhibition patterns.

Study 2: Antioxidant Efficacy

In another investigation focusing on oxidative stress models, the compound was shown to reduce lipid peroxidation significantly. The results indicated that at concentrations as low as 10 µM, the compound could protect cellular membranes from oxidative damage. This suggests potential applications in neurodegenerative diseases where oxidative stress is a key factor.

Study 3: Antimicrobial Activity

A recent study evaluated the antimicrobial properties against a panel of bacteria and fungi. The compound demonstrated notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. This highlights its potential as an antimicrobial agent.

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